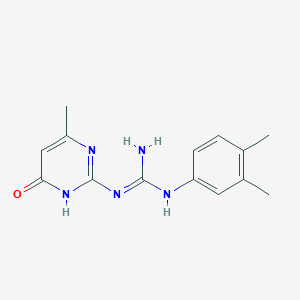

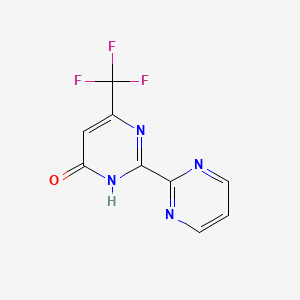

![molecular formula C14H13N3O4 B1418307 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid CAS No. 1154243-77-2](/img/structure/B1418307.png)

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis involved multiple steps and was characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using classical molecular simulation methods . These methods were used to describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate has a molecular weight of 372.38 and is a solid at room temperature .Scientific Research Applications

Metal-Organic Frameworks and Hydrocarbon Separation

Research by Ma et al. (2020) demonstrates the application of a similar amino-decorated porous metal-organic framework, synthesized using a compound related to 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid, for efficient hydrocarbon separation and high iodine adsorption. This highlights its potential in gas separation and purification processes (Ma et al., 2020).

Anti-Cancer and Gastric Cancer Research

Liu et al. (2019) explored the anti-cancer activity of a new heterocyclic compound derived from a similar structure to 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid. This compound showed promising results against human gastric cancer cell lines, suggesting potential applications in cancer research and therapy (Liu et al., 2019).

Coordination Polymers and Structural Chemistry

The work of Ma et al. (2014) on the self-assembly of a compound structurally similar to 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid with cobalt chloride under hydrothermal conditions led to a new 2D coordination polymer. This study contributes to the understanding of the structural chemistry of coordination polymers, which are significant in materials science (Ma et al., 2014).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302 and the precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name |

3-nitro-4-(1-pyridin-2-ylethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-9(11-4-2-3-7-15-11)16-12-6-5-10(14(18)19)8-13(12)17(20)21/h2-9,16H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAWEKYCJCHJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

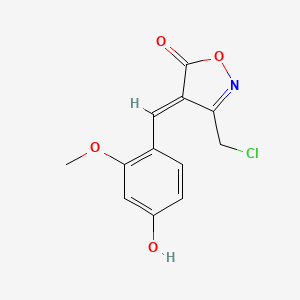

![3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1418224.png)

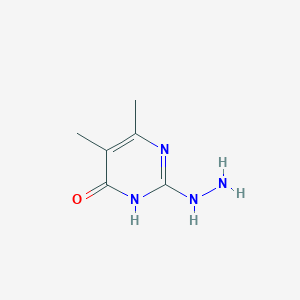

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1418237.png)

![2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1418239.png)

![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B1418243.png)

![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1418244.png)

![N-(4-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418246.png)